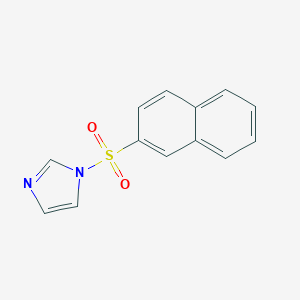

1-(2-Naphthylsulfonyl)-1H-imidazole

Description

1-(2-Naphthylsulfonyl)-1H-imidazole is a sulfonamide-functionalized imidazole derivative characterized by a 2-naphthylsulfonyl group attached to the nitrogen atom of the imidazole ring. The sulfonyl group confers electron-withdrawing properties and enhances chemical stability, making it a candidate for diverse applications in medicinal chemistry and materials science. Sulfonyl-containing imidazoles are frequently utilized as intermediates in drug synthesis, enzyme inhibitors, or luminescent materials due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C13H10N2O2S |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

1-naphthalen-2-ylsulfonylimidazole |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17,15-8-7-14-10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |

InChI Key |

JANLJLUTHIIDKV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Antiepileptic Potential

In a CoMSIA study of 44 1-(Naphthylalkyl)-1H-imidazole analogs, the naphthyl group’s position and alkyl chain length significantly influenced ED50 values in maximal electroshock (MES) tests. For example, analogs with electron-withdrawing groups exhibited lower ED50 (higher pED50), suggesting that the sulfonyl group in this compound could offer similar advantages .

Antimicrobial Activity

1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showed moderate activity against Candida albicans and Mycobacterium tuberculosis (MIC: 8–32 µg/mL). The diaryl substituents in these compounds likely enhance membrane disruption, whereas the sulfonyl group in the target compound may instead improve metabolic stability or target selectivity .

Key Research Findings and Trends

Steric and Electronic Effects : Sulfonyl groups enhance stability and modulate electronic properties but introduce steric challenges. For instance, 1-(2,4,6-Triisopropylphenylsulfonyl)-1H-imidazole’s bulkiness limits its use in catalytic applications, whereas smaller sulfonyl groups (e.g., tosyl) are preferred for synthetic intermediates .

Biological Activity : Sulfonyl-imidazole hybrids often outperform alkyl or aryl analogs in target binding due to improved hydrogen-bond acceptor capacity. However, excessive bulk can reduce efficacy, as seen in mesitylsulfonyl derivatives .

Synthetic Utility : The sulfonyl group facilitates regioselective functionalization of imidazole, as demonstrated in the synthesis of dibenzothiophene and ferrocenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.